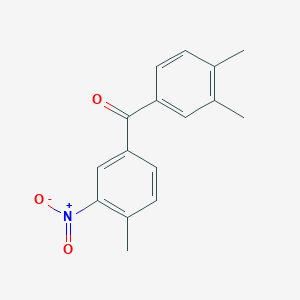
(3,4-dimethylphenyl)(4-methyl-3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-dimethylphenyl)(4-methyl-3-nitrophenyl)methanone is a chemical compound that belongs to the family of aryl ketones. It is commonly used in scientific research for its interesting properties and potential applications.
Mechanism of Action
The mechanism of action of (3,4-dimethylphenyl)(4-methyl-3-nitrophenyl)methanone is not fully understood. However, it is believed to act by inhibiting the growth of bacteria and fungi through interference with their cell walls and membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, it has been shown to have antibacterial and antifungal properties, which suggest that it could be useful in the treatment of infections caused by these organisms.
Advantages and Limitations for Lab Experiments
One advantage of using (3,4-dimethylphenyl)(4-methyl-3-nitrophenyl)methanone in lab experiments is that it is relatively easy to synthesize. It is also stable under normal laboratory conditions. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to predict its behavior in different experimental conditions.
Future Directions
There are several future directions for the study of (3,4-dimethylphenyl)(4-methyl-3-nitrophenyl)methanone. One area of research could focus on its potential as a fluorescent probe for biological imaging. Another area of research could investigate its antibacterial and antifungal properties in more detail, with the goal of developing new drugs for the treatment of infections. Additionally, further studies could be conducted to better understand its mechanism of action and its potential applications in other areas of science.
Synthesis Methods
The synthesis of (3,4-dimethylphenyl)(4-methyl-3-nitrophenyl)methanone can be achieved through a multistep process. The starting materials are 3,4-dimethylbenzaldehyde and 4-methyl-3-nitrobenzaldehyde. These two aldehydes are mixed with a base, such as sodium hydroxide, and a solvent, such as ethanol, and heated under reflux. The resulting mixture is then cooled and acidified to obtain the desired product.
Scientific Research Applications
(3,4-dimethylphenyl)(4-methyl-3-nitrophenyl)methanone has a wide range of scientific research applications. It has been studied for its potential use as a fluorescent probe for biological imaging, as well as for its antibacterial and antifungal properties. It has also been investigated for its potential as a precursor for the synthesis of other compounds with interesting properties.
properties
IUPAC Name |
(3,4-dimethylphenyl)-(4-methyl-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-4-6-13(8-12(10)3)16(18)14-7-5-11(2)15(9-14)17(19)20/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNVJNLBMVPTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355367 |
Source


|
| Record name | Methanone, (3,4-dimethylphenyl)(4-methyl-3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91198-40-2 |
Source


|
| Record name | Methanone, (3,4-dimethylphenyl)(4-methyl-3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

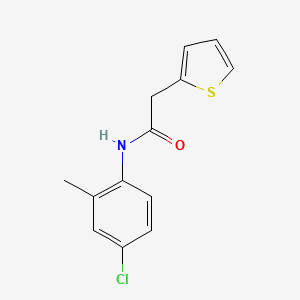

![methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5765869.png)
![methyl 5-[(4-{2-[(4-chlorophenyl)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5765884.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B5765888.png)
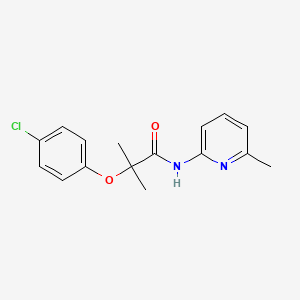
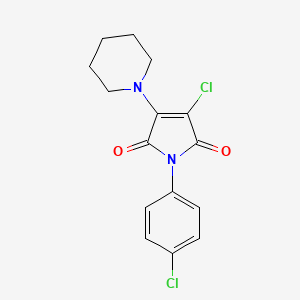
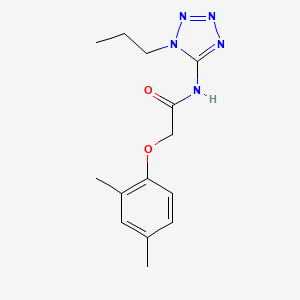
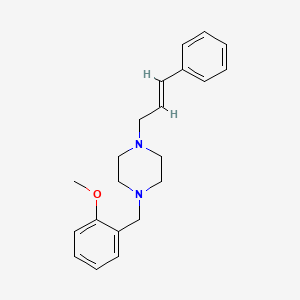
![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5765917.png)
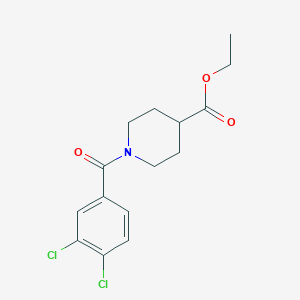
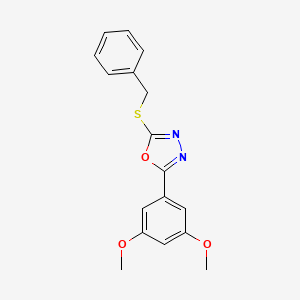
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethylphenyl)-2-furamide](/img/structure/B5765936.png)
![1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5765942.png)